2-Iodophenylacetic acid
Overview
Description
2-Iodophenylacetic acid is a substituted acetic acid with the molecular formula C8H7IO2. It is a white to light yellow crystalline powder that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an iodine atom and a carboxylic acid group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodophenylacetic acid can be synthesized from 2-iodobenzyl cyanide. The general synthetic route involves the following steps:
Diazotization Reaction: The anthranilic acid solution is acidified with sulfuric acid to pH = 1, followed by a diazotization reaction.
Addition to Potassium Iodide-Sulfuric Acid Solution: The diazonium compound is added dropwise to a preheated potassium iodide-sulfuric acid solution (3.5 g potassium iodide, 1.0 mL concentrated sulfuric acid, 5 mL water) at 60-70 °C, stirred for 30 minutes, and then left overnight.
Filtration and Recrystallization: The product is filtered and recrystallized using a 50% ethanol aqueous solution to obtain this compound with a yield of 73% and a melting point of 113-115 °C.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through palladium-catalyzed reactions.
Photolysis: The compound undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used for substitution reactions involving this compound.
Photolysis Conditions: Photolysis reactions are typically carried out in carbon tetrachloride under UV light.
Major Products Formed:
1,3-Butadienes: Formed through palladium-catalyzed reactions with allenes.
Chloro Compounds: Formed through photolysis in carbon tetrachloride.
Scientific Research Applications
2-Iodophenylacetic acid is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodophenylacetic acid involves its reactivity due to the presence of the iodine atom and the carboxylic acid group. The iodine atom can participate in substitution reactions, while the carboxylic acid group can undergo various transformations, making the compound a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
2-Iodobenzoic Acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.
4-Iodobenzoic Acid: Another similar compound with the iodine atom in the para position relative to the carboxylic acid group.
Uniqueness: 2-Iodophenylacetic acid is unique due to the presence of the methylene group (-CH2-) between the benzene ring and the carboxylic acid group, which provides additional flexibility and reactivity in synthetic applications compared to its analogs.
Properties
IUPAC Name |
2-(2-iodophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHXGZHKSYYDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381620 | |
Record name | 2-Iodophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18698-96-9 | |
Record name | 2-Iodophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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